5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone

Vue d'ensemble

Description

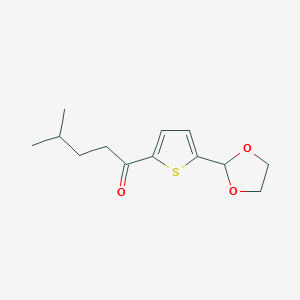

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone: is an organic compound that features a dioxolane ring and a thienyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thienyl group, often using reagents like sodium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an alcohol.

Substitution: The major products depend on the nucleophile used but can include various substituted thienyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone has been studied for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity. For example:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties due to their ability to modulate specific biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound and its derivatives may possess antimicrobial properties, making them candidates for further development in treating infections.

Agrochemical Applications

The compound is also being explored in the field of agrochemicals:

- Pesticides : The thienyl moiety is known for its biological activity, which can be harnessed to develop new pesticide formulations that are more effective against specific pests while being environmentally friendly.

- Herbicides : Modifications of the compound could lead to herbicides that target specific plant species without affecting crops.

Material Science

In material science, compounds like this compound are being investigated for their potential use in:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Organic Electronics : Its unique electronic properties may make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of inflammatory cytokines in vitro. This suggests a pathway for developing new anti-inflammatory drugs based on this scaffold.

Case Study 2: Pesticide Development

Research conducted by agrochemical companies has indicated that formulations containing this compound exhibited higher efficacy against resistant pest strains compared to traditional pesticides. Field trials have shown promising results in crop yield improvement due to reduced pest damage.

Mécanisme D'action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

1,3-Dioxolane: A related compound with similar structural features but lacking the thienyl group.

2-Thienyl Ketones: Compounds that share the thienyl group but differ in the rest of the structure.

Dioxolane Derivatives: Various derivatives that include the dioxolane ring but have different substituents.

Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone is unique due to the combination of the dioxolane ring and the thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O3S, with a molecular weight of approximately 254.35 g/mol. The compound features a dioxolane ring and a thienyl moiety , which contribute to its reactivity and biological activity. The predicted boiling point is around 388.3 °C, and it has a density of 1.143 g/cm³ .

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The compound may undergo typical reactions associated with ketones, including nucleophilic addition and oxidation. These reactions can facilitate its role in enzyme interactions and metabolic pathways .

Enzyme Inhibition

The compound is also explored for its enzyme inhibitory activities. For example, analogs related to dioxolane derivatives have demonstrated inhibition of mushroom tyrosinase, an enzyme involved in melanin production. Such inhibition could have implications in skin-related conditions and cosmetic applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone | Similar dioxolane and thienyl structure | Different alkyl substitution affecting properties |

| 5-(1,3-Dioxolan-4-YL)-2-thienyl 3-methylbutyl ketone | Altered position of dioxolane ring | Different reactivity patterns |

| Dihydroxy derivative of dioxolane | Hydroxy groups replacing alkyl chains | Enhanced solubility and potential biological activity |

This table illustrates how the specific arrangement of functional groups in this compound may confer distinct chemical properties compared to its analogs.

Case Studies and Research Findings

While direct studies on the biological activity of this compound are scarce, related research provides insights into its potential applications:

- Antitumor Mechanisms : Investigations into similar compounds have shown mechanisms involving EGFR inhibition and apoptosis pathways in cancer cells . These findings suggest that this compound may share similar pathways for anticancer effects.

- Tyrosinase Inhibition Studies : Research on tyrosinase inhibitors indicates that certain analogs exhibit significant potency compared to established inhibitors like kojic acid. This highlights the potential for developing skin-whitening agents or treatments for hyperpigmentation disorders .

Propriétés

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-9(2)3-4-10(14)11-5-6-12(17-11)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAIXHHKQXJCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641913 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-94-6 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-4-methyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.